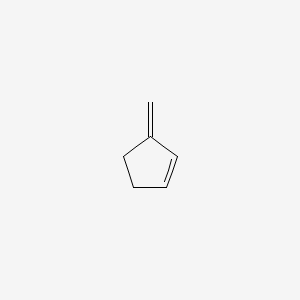
3-Methylenecyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylenecyclopentene is an organic compound with the molecular formula C₆H₈. It is a derivative of cyclopentene, where a methylene group is attached to the third carbon of the cyclopentene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylenecyclopentene can be synthesized through various methods. One common approach involves the ring-opening of 1-methylcyclobutene followed by a series of reactions including the Simmon-Smith reaction, bromine addition, and double dehydrobromination . Another method involves the ozonolysis of suitable precursors followed by aldol condensation and Wittig reaction to introduce the methylene group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylenecyclopentene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert it to cyclopentane derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as halogens and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Applications De Recherche Scientifique
3-Methylenecyclopentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylenecyclopentene involves its reactivity due to the presence of the methylene group. This group can participate in various reactions, such as cycloaddition and polymerization, by forming reactive intermediates. The molecular targets and pathways depend on the specific reactions it undergoes, which can include interactions with electrophiles and nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: Lacks the methylene group, making it less reactive in certain types of reactions.
Methylenecyclopropane: Smaller ring size, leading to different reactivity and stability.
Methylenecyclohexane: Larger ring size, affecting its chemical properties and reactivity.
Uniqueness
3-Methylenecyclopentene is unique due to its specific ring size and the presence of the methylene group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propriétés
Numéro CAS |
930-26-7 |
|---|---|
Formule moléculaire |
C6H8 |
Poids moléculaire |
80.13 g/mol |
Nom IUPAC |
3-methylidenecyclopentene |
InChI |
InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4H,1,3,5H2 |
Clé InChI |
YWQLRBQGXHZJCF-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















